molecular formula C24H33NO3 B12588771 Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester CAS No. 871948-98-0

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester

Cat. No.: B12588771
CAS No.: 871948-98-0
M. Wt: 383.5 g/mol
InChI Key: UEFOKZSZDQVRSZ-NZQKXSOJSA-N
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Description

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester is a complex organic compound characterized by its unique structural features It contains a hexanoic acid esterified with a dibenzylamino and a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester typically involves the esterification of hexanoic acid with (2S,3S)-3-dibenzylamino-2-hydroxybutanol. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dibenzylamino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of hexanoic acid and derivatives of (2S,3S)-3-dibenzylamino-2-hydroxybutanol. Examples include:

Uniqueness

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

871948-98-0

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

[(2S,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate

InChI

InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23+/m0/s1

InChI Key

UEFOKZSZDQVRSZ-NZQKXSOJSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Canonical SMILES

CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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